molecular formula C17H24N2O3 B5489167 N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide

Cat. No. B5489167
M. Wt: 304.4 g/mol
InChI Key: XVRCUVBJBDRSNO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, also known as DAAO inhibitor, is a chemical compound that has been studied for its potential applications in the field of neuroscience. This compound has been found to have an inhibitory effect on the enzyme D-amino acid oxidase (DAAO), which plays a role in the metabolism of D-amino acids in the central nervous system.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide involves the inhibition of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is an enzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding imino acids. The inhibition of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide by N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide results in an increase in the concentration of D-amino acids in the central nervous system. This increase in D-amino acid concentration may have neuroprotective effects and may also modulate neurotransmitter activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide are not fully understood. However, studies have suggested that this compound may have neuroprotective effects and may modulate neurotransmitter activity. Specifically, this compound has been found to increase the concentration of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, in the central nervous system. This increase in D-serine concentration may enhance NMDA receptor function, which has been implicated in several neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide in lab experiments is its potential therapeutic applications in the field of neuroscience. This compound has been found to have an inhibitory effect on N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, which may have therapeutic potential for several neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have suggested that this compound may have toxic effects on the liver and kidneys at high doses.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide. One direction is to further investigate its potential therapeutic applications in the field of neuroscience. Specifically, future studies could focus on the use of this compound in the treatment of schizophrenia, Alzheimer's disease, and Huntington's disease. Another direction is to investigate the potential toxicity of this compound at different doses and in different animal models. Finally, future studies could focus on the development of more potent and selective inhibitors of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, which may have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide involves several steps. The starting material is 2,5-dimethylphenylhydrazine, which is reacted with 2-(chloromethyl)oxirane to form the corresponding hydrazone. This hydrazone is then reacted with 8-azaspiro[4.5]decane-7,9-dione to form the spirocyclic intermediate. Finally, the spirocyclic intermediate is reacted with acetic anhydride to form the target compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been studied for its potential applications in the field of neuroscience. Specifically, this compound has been found to have an inhibitory effect on the enzyme N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide, which plays a role in the metabolism of D-amino acids in the central nervous system. N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide has been implicated in several neurological disorders, including schizophrenia, Alzheimer's disease, and Huntington's disease. Therefore, the inhibition of N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide by N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide may have therapeutic potential for these disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-3-4-14(2)15(11-13)18-16(20)12-19-7-5-17(6-8-19)21-9-10-22-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRCUVBJBDRSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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